2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPYWCBWQRQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390231 | |
| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-41-8 | |
| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-(2-methoxyethyl)pyrimidine with an appropriate oxidizing agent to introduce the aldehyde group at the 5-position . Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and manganese dioxide (MnO2) . The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), helps in achieving high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-Methoxyethyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde has a wide range of applications in pharmaceutical, biochemical, material, agricultural, and analytical chemistry research . This compound is seen as a key component in the progress of both pharmaceutical and agricultural sciences because of its broad applicability and significant potential .
Scientific Research Applications
This compound in Pharmaceutical Synthesis*
This compound is a crucial intermediate in creating various pharmaceutical agents, especially those aimed at treating neurological conditions, which improves the effectiveness of drug development . For example, 4-aminopyrimidine-5-carbaldehyde oximes have been used as potent and selective inhibitors of both EGFR and ErbB-2 tyrosine kinases .
This compound in Biochemical Research*
The compound is used in studies that examine enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets .
This compound in Material Science*
The compound can be added to polymer formulations to enhance the qualities of materials in coatings and adhesives, increasing durability and performance .
This compound in Agricultural Chemistry*
It is used in the development of agrochemicals and helps to create effective pesticides and herbicides that are safer for the environment .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors, through its aldehyde functional group . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde with four structurally related pyrimidine-5-carbaldehyde derivatives, highlighting substituent variations and their implications:
Key Observations:
- Hydrophilicity: The methoxyethyl group in the target compound balances lipophilicity and water solubility better than the cyclopropylmethoxy group, which is more hydrophobic due to its nonpolar cyclopropane ring .
- Steric Effects: The cyclopentylamino group in 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde introduces steric hindrance, which may reduce binding affinity in enzyme pockets compared to the smaller methoxyethyl group .
Biological Activity
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its methoxyethyl substitution and aldehyde functional group, has been explored for its potential applications in cancer therapy and antiviral treatments. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- Structure : Contains a pyrimidine ring with a methoxyethyl group at the 2-position and an aldehyde group at the 5-position.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. Binding studies indicate that it interacts with specific active sites on these enzymes, potentially altering their activity and affecting downstream signaling pathways .
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially by interfering with viral replication processes. Its structural features may enhance its ability to bind viral proteins or inhibit viral enzymes .
- Cellular Effects : In vitro experiments have demonstrated that this compound can modulate gene expression and influence cellular metabolism. It has been observed to affect the phosphorylation status of signaling proteins, leading to changes in cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Various derivatives have been synthesized to evaluate how modifications influence potency and selectivity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxypyrimidine-5-carbaldehyde | Lacks ethyl chain | Moderate kinase inhibition |
| 4-Amino-6-arylaminopyrimidine-5-carbaldehyde | Contains amino group at position 4 | Potent kinase inhibitor |
| 6-Methylpyrimidine-5-carbaldehyde | Methyl substitution at position 6 | Altered solubility and activity |
These comparisons highlight the importance of functional groups in determining the compound's pharmacological properties .
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : In a study assessing cytotoxicity against T-lymphoblastic cell lines, the compound exhibited selective cytotoxic effects with low IC values (approximately 19 nM) against specific cancer types while sparing normal cells . This selectivity is critical for minimizing side effects in therapeutic applications.
- Antifibrotic Activity : Research has indicated that derivatives similar to this compound can inhibit collagen expression in fibroblast cultures, suggesting potential applications in treating fibrotic diseases . The ability to modulate extracellular matrix components is significant for therapeutic strategies aimed at tissue remodeling.
- Metabolic Pathways : The compound's interaction with cytochrome P450 enzymes suggests it may undergo metabolic transformations that could impact its pharmacokinetics and overall efficacy in vivo.
Q & A
Q. How can this compound be applied in medicinal chemistry for lead optimization?
- Methodological Answer :
- Fragment-based drug discovery : Use the aldehyde as a warhead for covalent inhibition (e.g., targeting cysteine residues).
- Click chemistry : Conjugate via azide-alkyne cycloaddition to generate combinatorial libraries .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
